molecular formula C6H6Br2N2O2S B2854877 2,4-Dibromo-6-methanesulfonylpyridin-3-amine CAS No. 2459963-13-2

2,4-Dibromo-6-methanesulfonylpyridin-3-amine

Cat. No.: B2854877
CAS No.: 2459963-13-2
M. Wt: 329.99
InChI Key: PLGREORXDMRFQT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methanesulfonylpyridin-3-amine is a chemical compound characterized by its bromine and methanesulfonyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methanesulfonylpyridin-3-amine typically involves multiple steps, starting with the bromination of pyridine derivatives. One common method is the bromination of 2,4-dibromopyridin-3-amine followed by methanesulfonylation. The reaction conditions usually require the presence of a strong brominating agent, such as bromine or N-bromosuccinimide (NBS), and a methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methanesulfonylpyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or Grignard reagents are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

2,4-Dibromo-6-methanesulfonylpyridin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-methanesulfonylpyridin-3-amine exerts its effects depends on its molecular targets and pathways involved. For example, in drug design, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

2,4-Dibromo-6-methanesulfonylpyridin-3-amine is unique due to its specific combination of functional groups. Similar compounds include:

  • 2,4-Dibromopyridin-3-amine: Lacks the methanesulfonyl group.

  • 6-Methanesulfonylpyridin-3-amine: Lacks the bromine atoms.

  • 2,4-Dibromo-6-methylpyridin-3-amine: Lacks the methanesulfonyl group and has a methyl group instead.

Properties

IUPAC Name

2,4-dibromo-6-methylsulfonylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c1-13(11,12)4-2-3(7)5(9)6(8)10-4/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGREORXDMRFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=C1)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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